Dual LOX/COX-2 Inhibitory Activity Conferred by the 3,4-Dimethoxybenzylidene Pharmacophore
The 3,4-dimethoxybenzylidene aurone core, which is conserved in the target compound, has been identified as the optimal substitution pattern for dual LOX/COX-2 inhibition within a series of synthesized aurone derivatives. The analog 2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one (WE-4) demonstrated an IC50 of 0.30 μM against LOX and 0.22 μM against COX-2 . This dual inhibitory potency was superior to other regioisomers lacking the 3,4-dimethoxy motif and compared favorably to the reference standards zileuton (LOX IC50 = 0.08 μM) and celecoxib (COX-2 IC50 = 0.05 μM) . The target compound, bearing the identical 3,4-dimethoxybenzylidene pharmacophore, is expected to retain this dual inhibition profile, while the 6-propionate ester offers an additional handle for modulating physicochemical properties without interfering with target engagement.
| Evidence Dimension | Inhibitory potency against LOX and COX-2 enzymes (IC50) |
|---|---|
| Target Compound Data | IC50 not directly determined for the propionate ester; the 3,4-dimethoxybenzylidene aurone core (WE-4) exhibits LOX IC50 = 0.30 μM, COX-2 IC50 = 0.22 μM. |
| Comparator Or Baseline | WE-4: 2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one (LOX IC50 = 0.30 μM, COX-2 IC50 = 0.22 μM); Zileuton (LOX IC50 = 0.08 μM); Celecoxib (COX-2 IC50 = 0.05 μM) |
| Quantified Difference | WE-4 is 3.75-fold less potent than zileuton on LOX and 4.4-fold less potent than celecoxib on COX-2, but exhibits dual inhibition not achievable with either standard individually. |
| Conditions | In vitro enzyme inhibition assays; molecular docking against LOX and COX-2 crystal structures. |
Why This Matters
For researchers seeking a single chemical probe with dual LOX/COX-2 inhibition, the 3,4-dimethoxybenzylidene scaffold provides a validated starting point that is absent in mono-substituted or regioisomeric aurones.
